molecular formula C12H18ClN3O2S B2596317 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride CAS No. 2305251-82-3

2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride

Cat. No. B2596317
CAS RN: 2305251-82-3
M. Wt: 303.81
InChI Key: IXPYDOLWBAWAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride is a useful research compound. Its molecular formula is C12H18ClN3O2S and its molecular weight is 303.81. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride: has shown promise in the field of oncology. Research indicates that compounds synthesized from similar dipeptides, like diglycine, exhibit inhibitory effects on various human solid cancer cell lines . This suggests potential applications in developing new anticancer agents that could target specific tumors or enhance the efficacy of existing treatments.

Antimicrobial and Antifungal Applications

The compound’s structural similarity to diglycine, which serves as a template for larger amino acid units, opens up possibilities for its use in combating infectious agents. Studies have highlighted the role of amino acids in inhibiting the growth of pathogens such as bacteria, viruses, molds, and yeasts . This could lead to the development of new antimicrobial and antifungal treatments that are more effective against resistant strains.

Biochemical Research

In biochemical research, 2-[(2-Aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride could be utilized as a building block for synthesizing complex peptides. It could also serve as a model compound for studying peptide interactions and stability, given its structural complexity and the presence of multiple functional groups .

Pharmaceutical Development

The compound’s intricate molecular structure makes it a valuable asset in pharmaceutical research and development. It can act as a versatile building block in the synthesis of innovative drug candidates, potentially targeting a wide spectrum of health conditions. Its multiple amino and acetyl functionalities offer diverse chemical reactivity, which could be harnessed to create novel therapeutic agents .

Environmental Studies

While direct references to environmental applications of this specific compound are not readily available, the study of similar amino acid polymers and their interactions with metals could provide insights into environmental processes. For example, understanding how these compounds bind with heavy metals could inform strategies for bioremediation or pollution control .

Industrial Synthesis

The compound could find applications in industrial synthesis as an intermediate. Its potential to act as a precursor in the production of more complex molecules makes it a candidate for use in various chemical manufacturing processes, including the creation of polymers with specific properties .

properties

IUPAC Name

2-[(2-aminoacetyl)amino]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S.ClH/c1-6-2-3-7-8(4-6)18-12(10(7)11(14)17)15-9(16)5-13;/h6H,2-5,13H2,1H3,(H2,14,17)(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXPYDOLWBAWAFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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